molecular formula C20H17N3O3S B2367555 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 476458-75-0

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2367555
CAS No.: 476458-75-0
M. Wt: 379.43
InChI Key: ZHFFKVRJFSSMBQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzodioxole and carboxamide groups. Common reagents used in these reactions include hydrazine, various aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying biological activities .

Scientific Research Applications

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-((2E)-2-{[3-(3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazinyl)benzamide
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the thieno[3,4-c]pyrazole core and the benzodioxole moiety. This structural arrangement imparts distinct pharmacological properties, making it more effective in certain biological applications compared to its analogs .

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thienopyrazole class and is characterized by the following structural features:

  • Thieno[3,4-c]pyrazole core
  • Benzodioxole moiety
  • Carboxamide functional group

The molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 378.45 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the benzodioxole group via electrophilic aromatic substitution.
  • Carboxamide formation through acylation reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that related thienopyrazole derivatives showed cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria and fungi:

  • Compounds in this class demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

The precise mechanisms underlying the biological activities of this compound involve:

  • Inhibition of cell proliferation through interference with cell cycle progression.
  • Induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

Several studies have been conducted to explore the biological activities of thienopyrazole derivatives:

StudyCompoundCell LineIC50 (μM)Activity
47fHCT-1166.2Anticancer
47eT47D43.4Anticancer
S10Various15.62Antimicrobial

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-2-5-14(6-3-12)23-19(15-9-27-10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)26-11-25-17/h2-8H,9-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFKVRJFSSMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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